molecular formula C20H15N3OS2 B2570480 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-naphthamide CAS No. 393571-55-6

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Cat. No. B2570480
CAS RN: 393571-55-6
M. Wt: 377.48
InChI Key: PEFPZNWCYIODNH-UHFFFAOYSA-N
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Description

“N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-naphthamide” is a derivative of 1,3,4-thiadiazole . It has been synthesized and evaluated for its antibacterial activity against Gram-positive and Gram-negative microorganisms . Some of these derivatives exhibit high activity . In addition, it has potential anticancer activity .


Synthesis Analysis

The synthesis of “N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-naphthamide” involves the reaction of methyl 2- (4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate with selected derivatives of hydrazonoyl halide . The chemical structures of the newly synthesized derivatives were resolved from correct spectral and microanalytical data .

Future Directions

The future directions for “N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-naphthamide” could involve further studies on its antibacterial and anticancer activities . In addition, more research could be done to improve the synthesis process and to explore its other potential applications .

properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS2/c24-18(17-12-6-10-15-9-4-5-11-16(15)17)21-19-22-23-20(26-19)25-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFPZNWCYIODNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

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